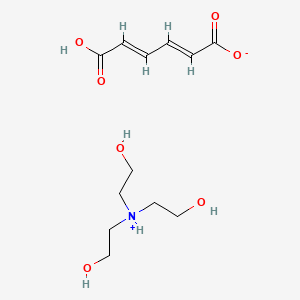
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its tris(2-hydroxyethyl)ammonium cation and the hydrogen (E,E)-hexa-2,4-dienedioate anion, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate typically involves the reaction of tris(2-hydroxyethyl)amine with (E,E)-hexa-2,4-dienedioic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for pH control and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate has a broad range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its effects on disease pathways.
Industry: The compound is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate exerts its effects involves interactions with specific molecular targets and pathways. The tris(2-hydroxyethyl)ammonium cation can interact with various enzymes and receptors, modulating their activity. The hydrogen (E,E)-hexa-2,4-dienedioate anion can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-hydroxyethyl)ammonium salts of arylheteroacetic acids: These compounds share the tris(2-hydroxyethyl)ammonium cation but have different anions, leading to distinct chemical and biological properties.
Tris(2-hydroxyethyl)ammonium phenylselenoacetate: This compound has a similar cation but a different anion, resulting in unique applications and effects.
Uniqueness
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is unique due to its specific combination of cation and anion, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
94199-96-9 |
|---|---|
Formule moléculaire |
C12H21NO7 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
(2E,4E)-6-hydroxy-6-oxohexa-2,4-dienoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.C6H6O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H,(H,7,8)(H,9,10)/b;3-1+,4-2+ |
Clé InChI |
OJHWWKSEHSBTQI-BZGZIVBQSA-N |
SMILES isomérique |
C(CO)[NH+](CCO)CCO.C(=C/C(=O)O)\C=C\C(=O)[O-] |
SMILES canonique |
C(CO)[NH+](CCO)CCO.C(=CC(=O)O)C=CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


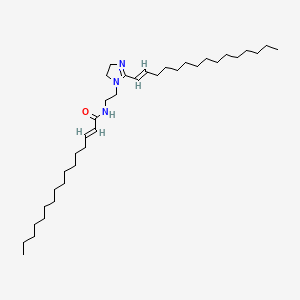
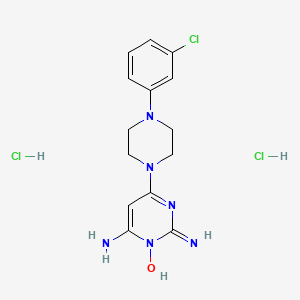
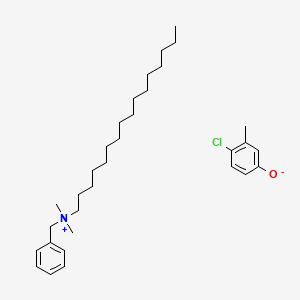



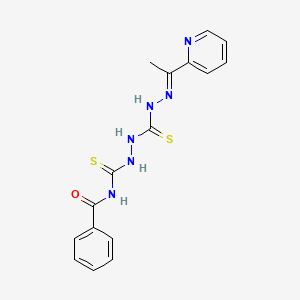
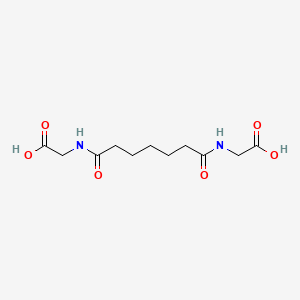
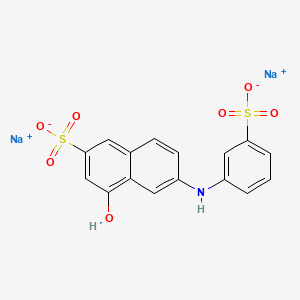

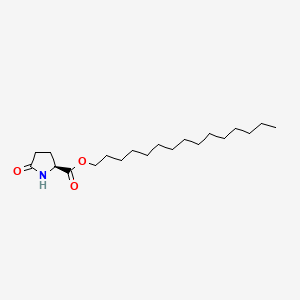
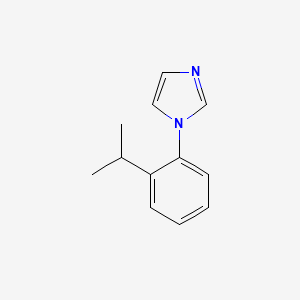

![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
